ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes phenylamino and phenylethylamino groups, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the phenylamino and phenylethylamino groups: These groups can be introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylamino or phenylethylamino groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: Similar in structure but may lack the phenylamino and phenylethylamino groups.
Phenylamino-thiophene derivatives: Compounds with similar functional groups but different substitution patterns.
Uniqueness
The uniqueness of ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate lies in its specific combination of functional groups and the potential biological activities arising from this structure.
Properties
IUPAC Name |
ethyl 2-anilino-4-hydroxy-5-(2-phenylethyliminomethyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-27-22(26)19-20(25)18(15-23-14-13-16-9-5-3-6-10-16)28-21(19)24-17-11-7-4-8-12-17/h3-12,15,24-25H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWELRPBQQQQBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C=NCCC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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